molecular formula C10H8ClN3OS B10892489 2-(4-chlorophenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide

2-(4-chlorophenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B10892489
M. Wt: 253.71 g/mol
InChI Key: GQCCPXPJKZGXFP-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 4-chlorophenylacetic acid with thiosemicarbazide under acidic conditions to form the intermediate 4-chlorophenylthiosemicarbazide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired thiadiazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, anhydrous conditions.

    Substitution: Amines, thiols, polar solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted thiadiazole derivatives.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced inflammation and pain. Additionally, it can interfere with DNA synthesis and repair mechanisms, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-N-(1,3,4-thiadiazol-2-yl)ethanamide: Similar structure but with an ethanamide moiety instead of acetamide.

    2-(4-chlorophenyl)-N-(1,3,4-thiadiazol-2-yl)propionamide: Contains a propionamide group, offering different chemical properties and reactivity.

    2-(4-chlorophenyl)-N-(1,3,4-thiadiazol-2-yl)butanamide: Features a butanamide group, providing variations in biological activity and applications.

Uniqueness

2-(4-chlorophenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide stands out due to its specific combination of the chlorophenyl and acetamide groups, which confer unique chemical reactivity and biological activity.

Properties

Molecular Formula

C10H8ClN3OS

Molecular Weight

253.71 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C10H8ClN3OS/c11-8-3-1-7(2-4-8)5-9(15)13-10-14-12-6-16-10/h1-4,6H,5H2,(H,13,14,15)

InChI Key

GQCCPXPJKZGXFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=NN=CS2)Cl

Origin of Product

United States

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